Tradipitant
Overview
Description
Tradipitant is an experimental drug that is a neurokinin 1 antagonist . It is in development for the treatment of symptoms of gastroparesis . Gastroparesis is a condition thought to be caused by dysregulation of the neuromuscular control of gastric movements that result in the timely emptying of stomach contents .
Molecular Structure Analysis
Tradipitant has the molecular formula C28H16ClF6N5O . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Scientific Research Applications
Gastroparesis Treatment
Tradipitant, as an NK1 receptor antagonist, has shown significant efficacy in treating gastroparesis, a condition characterized by delayed gastric emptying and associated symptoms like nausea and vomiting. Clinical trials have demonstrated that tradipitant can significantly improve symptoms in patients with gastroparesis, including idiopathic and diabetic types. It has been observed to reduce nausea severity and increase the number of nausea-free days, indicating a potential role as a first-line treatment for this condition (Khanna et al., 2022); (Carlin et al., 2020); (Cherukuri et al., 2022).
Motion Sickness Management
Tradipitant has shown promise in treating motion sickness. In studies, it significantly reduced the incidence of vomiting and lowered the severity of motion sickness symptoms in participants exposed to variable sea conditions. This suggests its potential as an effective therapy for preventing vomiting and treating nausea in motion sickness scenarios (Polymeropoulos et al., 2020).
Atopic Dermatitis Itch Relief
In the context of atopic dermatitis, tradipitant has been explored for its efficacy in treating associated itch. While it did not significantly improve worst itch in the overall study population, it exhibited a robust antipruritic effect in patients with mild lesion severity. This finding suggests a potential role for tradipitant in managing chronic pruritus related to mild atopic dermatitis (Welsh et al., 2020).
Future Directions
Tradipitant is advancing in a Phase III study for the treatment of both diabetic and idiopathic gastroparesis . The FDA has set September 18, 2024, as the target date for its decision under the Prescription Drug User Fee Act (PDUFA) . If approved, Tradipitant will be the first novel drug to be approved by the FDA for the treatment of gastroparesis in over 40 years .
properties
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tradipitant | |
CAS RN |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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